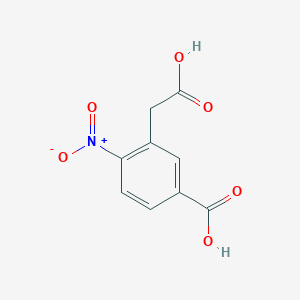

3-(carboxymethyl)-4-nitrobenzoic acid

Description

Contextual Significance within Organic Chemistry

In the broader context of organic chemistry, 3-(carboxymethyl)-4-nitrobenzoic acid belongs to the class of aromatic carboxylic acids. These compounds are fundamental building blocks in the synthesis of more complex molecules, including pharmaceuticals, polymers, and dyes. sigmaaldrich.com The presence of multiple functional groups—two carboxylic acids and a nitro group—on a single aromatic scaffold provides multiple reaction sites for chemical modification, making it a potentially versatile intermediate in organic synthesis.

Historical Development and Early Studies Pertaining to Aromatic Carboxylic Acids and Nitro Compounds

The history of aromatic carboxylic acids dates back to the 16th century with the discovery of benzoic acid from the dry distillation of gum benzoin. sigmaaldrich.comorgsyn.org The structure of benzoic acid was later determined in 1832. orgsyn.org The development of synthetic methods to produce substituted benzoic acids, such as nitration, was a significant advancement in the 19th century. bond.edu.au

Nitro compounds, characterized by the presence of the -NO2 group, have been studied since the early 19th century and have become crucial in various fields of chemistry. rsc.org Aromatic nitro compounds are typically synthesized through nitration using a mixture of nitric and sulfuric acids. wikipedia.org The strong electron-withdrawing nature of the nitro group has a profound effect on the reactivity of the aromatic ring. wikipedia.org Early research into these compounds laid the groundwork for understanding the properties and potential applications of molecules like this compound.

Structural Framework and Functional Group Considerations of this compound

The structural framework of this compound is key to its chemical properties and reactivity. It consists of a central benzene (B151609) ring to which three functional groups are attached.

Aromatic Ring System Characterization

The core of the molecule is a benzene ring, a stable, cyclic, and planar system of conjugated π-electrons. chemicalbook.com This aromaticity confers significant stability to the molecule. The substituents on the ring influence its electron density and reactivity in substitution reactions. chemicalbook.com

Carboxylic Acid Functional Group Analysis

The molecule possesses two carboxylic acid (-COOH) groups. The carboxyl group is acidic due to the resonance stabilization of the carboxylate anion formed upon deprotonation. uni.lu The acidity of a carboxylic acid can be significantly influenced by the presence of other substituents on the aromatic ring. chemicalbook.com

Nitro Group Influence on Molecular Structure

The nitro group (-NO2) is a strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. wikipedia.org This has two major effects on the molecule. Firstly, it increases the acidity of the carboxylic acid groups by stabilizing the negative charge of the carboxylate anions. rsc.orgnih.gov Secondly, it deactivates the benzene ring towards electrophilic aromatic substitution.

Carboxymethyl Side Chain Structural Contributions

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables provide general information and data for the closely related isomer, 4-(carboxymethyl)-3-nitrobenzoic acid, and the parent compound, 3-nitrobenzoic acid, for contextual reference.

Table 1: Properties of 4-(carboxymethyl)-3-nitrobenzoic acid

| Property | Value | Source |

| Molecular Formula | C9H7NO6 | |

| Appearance | White crystalline solid | |

| Melting Point | approx. 205-209 °C | |

| Solubility | Slightly soluble in water, soluble in organic solvents |

Table 2: Properties of 3-Nitrobenzoic acid

| Property | Value | Source |

| Molecular Formula | C7H5NO4 | wikipedia.org |

| Molar Mass | 167.12 g/mol | wikipedia.org |

| Appearance | Off-white solid | wikipedia.org |

| Melting Point | 139-141 °C | wikipedia.org |

| Acidity (pKa) | 3.47 | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

3-(carboxymethyl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-8(12)4-6-3-5(9(13)14)1-2-7(6)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEOSFLCWVMKLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001295004 | |

| Record name | 5-Carboxy-2-nitrobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-72-8 | |

| Record name | 5-Carboxy-2-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxy-2-nitrobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3 Carboxymethyl 4 Nitrobenzoic Acid

Retrosynthetic Analysis of 3-(carboxymethyl)-4-nitrobenzoic acid

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the analysis reveals several potential synthetic pathways.

The primary disconnections in the target molecule are the carbon-carbon bond of the carboxymethyl group and the carbon-nitrogen bond of the nitro group. This suggests that the synthesis could proceed through the nitration of a precursor acid or the elaboration of a side chain on a pre-existing nitroaromatic compound.

A plausible retrosynthetic pathway starts by disconnecting the carboxymethyl group, leading to a toluic acid derivative. This simplifies the target to a substituted toluene (B28343), which can be further broken down to simpler aromatic precursors. The order of introducing the functional groups—nitro, carboxyl, and carboxymethyl—is a critical consideration in optimizing the synthetic route. youtube.com

Classical Synthetic Routes to Nitrobenzoic Acid Derivatives

Traditional methods for synthesizing nitrobenzoic acid derivatives have been well-established for decades. These routes, while often reliable, may involve harsh reaction conditions and the generation of significant waste.

Nitration of Substituted Benzoic Acids

The direct nitration of a substituted benzoic acid is a common approach. In this method, a mixture of concentrated nitric acid and sulfuric acid is used to introduce a nitro group onto the aromatic ring. truman.edu The position of nitration is directed by the existing substituents. A carboxylic acid group is a meta-director, meaning it directs the incoming nitro group to the position meta to it. quora.com However, the presence of other substituents can influence the regioselectivity of the reaction. For the synthesis of this compound, this would involve the nitration of 3-(carboxymethyl)benzoic acid. Careful control of reaction conditions, particularly temperature, is crucial to minimize the formation of unwanted isomers. truman.edu

A general procedure for the nitration of benzoic acid involves the slow addition of the acid to a cold nitrating mixture of concentrated sulfuric and nitric acids. truman.edu The reaction is typically kept at a low temperature to control the exothermicity and improve selectivity. truman.edu

| Reagent | Role |

| Concentrated Nitric Acid | Nitrating agent |

| Concentrated Sulfuric Acid | Catalyst, dehydrating agent |

Oxidation of Substituted Nitrotoluenes

Another classical approach involves the oxidation of a methyl group on a nitrotoluene precursor. orgsyn.orgchemicalbook.com This method is particularly useful when the desired nitro substitution pattern is more easily achieved on a toluene derivative. For the target molecule, this would entail the oxidation of a methyl group on a 3-(carboxymethyl)-4-nitrotoluene precursor.

Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412), sodium dichromate in sulfuric acid, and nitric acid under elevated temperature and pressure. orgsyn.orggoogle.com The choice of oxidant depends on the specific substrate and desired reaction conditions. For instance, the oxidation of p-nitrotoluene to p-nitrobenzoic acid can be achieved in high yield using sodium dichromate and sulfuric acid. orgsyn.org A patent describes a method for producing substituted nitrobenzoic acids by oxidizing the corresponding nitrotoluenes with nitric acid at elevated temperatures and pressures, which can offer high yields and reliability. google.com

More environmentally friendly methods using molecular oxygen in the presence of catalysts have also been developed. For example, p-nitrotoluene can be oxidized to p-nitrobenzoic acid using air as the oxidant in the presence of catalysts like N-acetoxyphthalimide (NAPI) combined with cobalt and manganese salts. researchgate.netresearchgate.net

| Oxidizing System | Conditions | Yield |

| Sodium Dichromate / Sulfuric Acid | Gentle boiling | 82-86% (for p-nitrobenzoic acid) orgsyn.org |

| Nitric Acid | Elevated temperature and pressure | High yields google.com |

| Air / Co(OAc)₂ / Mn(OAc)₂ / NAPI | 130°C, 10 atm | 81-92% (for p- and m-nitrobenzoic acids) researchgate.net |

| Air / MnO₂ / NHPI | 110°C, 0.4 MPa | 89% (for p-nitrobenzoic acid) researchgate.net |

Decarboxylation Approaches to Nitro Compounds

Decarboxylation, the removal of a carboxyl group, can also be a strategic step in the synthesis of nitro compounds. While not a direct route to this compound, it can be employed in cascade reactions to build complexity. For instance, palladium-catalyzed decarboxylative reactions of nitroalkanoates have been used to create nitro-containing building blocks. nih.gov This approach involves the generation of a key intermediate through decarboxylation, which then participates in further bond-forming reactions. nih.gov While less common for the synthesis of simple nitrobenzoic acids, these methods highlight the versatility of decarboxylation in modern organic synthesis.

Modern Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.comthieme-connect.de These reactions, such as the Suzuki, Heck, and Negishi reactions, have revolutionized the synthesis of complex aromatic compounds. thermofisher.com

In the context of synthesizing this compound, these methods could be used to introduce the carboxymethyl group onto a pre-functionalized nitroaromatic ring. For example, a Suzuki coupling could be envisioned between a boronic acid derivative of a nitrobenzoic acid and a haloacetic acid ester, followed by hydrolysis. The key advantage of these methods is their high functional group tolerance, allowing for the coupling of complex fragments late in a synthetic sequence. thermofisher.com

The general catalytic cycle for these reactions involves oxidative addition of an aryl halide to a low-valent transition metal (often palladium), followed by transmetalation with an organometallic reagent and reductive elimination to form the desired product and regenerate the catalyst. thermofisher.com

| Reaction | Catalyst | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Palladium | Organoboron compound and organic halide | C-C |

| Heck | Palladium | Alkene and aryl/vinyl halide | C-C |

| Negishi | Palladium or Nickel | Organozinc compound and organic halide | C-C |

These modern catalytic methods offer significant advantages over classical routes, including milder reaction conditions, higher selectivity, and the ability to construct complex molecules with greater efficiency.

Organocatalytic Transformations in Nitroaromatic Synthesis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a significant advancement in synthetic chemistry. While specific applications in the synthesis of this compound are not detailed in existing literature, the principles of organocatalysis are highly relevant to the formation of nitroaromatic compounds and their precursors. For instance, the aza-Henry reaction, which forms a carbon-carbon bond between a nitromethane (B149229) and an imine to produce a β-nitroamine, can be effectively catalyzed by organic molecules like thioureas or bifunctional amines.

In the context of nitroaromatic synthesis, organocatalysts can offer high levels of stereoselectivity and enantioselectivity, which are crucial in pharmaceutical intermediate synthesis. orgsyn.org These catalysts operate under mild conditions, often avoiding the use of toxic heavy metals, which aligns with the principles of green chemistry. One potential, albeit indirect, application could be in the asymmetric synthesis of precursors, where chiral organocatalysts could introduce specific stereocenters early in the synthetic sequence.

Continuous Flow Synthesis Methodologies for Substituted Benzoic Acids

Continuous flow synthesis has emerged as a powerful technology for the production of fine chemicals, offering significant advantages over traditional batch processing, particularly for reactions that are hazardous or difficult to control on a large scale. The synthesis of substituted benzoic acids, often involving strong oxidation reactions, is an ideal candidate for this methodology.

A key step in a plausible route to this compound is the oxidation of a methyl group on the nitroaromatic ring, for example, converting 2,4-dimethylnitrobenzene to 3-methyl-4-nitrobenzoic acid. google.compatsnap.com In a continuous flow setup, reactants are pumped through a heated and pressurized tube or a series of reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can dramatically improve selectivity and safety. For instance, the use of dilute nitric acid as an oxidant can be managed effectively in a continuous process, minimizing the risks associated with batch reactions. google.com

| Parameter | Batch Processing | Continuous Flow Synthesis |

| Heat Transfer | Poor, risk of localized hot spots | Excellent, high surface-area-to-volume ratio |

| Safety | High risk with exothermic reactions or hazardous reagents | Enhanced safety, small reaction volumes, better control |

| Scalability | Difficult, requires complete process redesign | Straightforward, "scaling-out" by running longer or in parallel |

| Selectivity | Can be lower due to poor mixing and temperature gradients | High, precise control over conditions leads to fewer by-products. |

| Reaction Time | Often long | Significantly shorter, can be seconds to minutes. frontiersin.org |

This table was generated based on information from multiple sources. frontiersin.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly integral to modern synthetic design, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under "neat" conditions, is a core principle of green chemistry as it eliminates solvent waste, which is a major contributor to the environmental impact of chemical processes. The oxidation of substituted toluenes to benzoic acids has been successfully demonstrated under solvent-free conditions. psu.edu For example, the oxidation of benzyl (B1604629) alcohols to the corresponding benzoic acids can be achieved using a catalyst system like ferric chloride (FeCl₃) with tert-Butyl hydroperoxide (TBHP)/oxone in the absence of any solvent, resulting in high conversion rates and yields. psu.edu Applying such a methodology to the oxidation step in the synthesis of this compound could significantly improve the environmental profile of the process.

Environmentally Benign Oxidants

The choice of oxidant is critical in the synthesis of aromatic carboxylic acids. Traditional methods often employ stoichiometric amounts of heavy-metal-based oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), which are toxic and generate significant hazardous waste. google.com Modern approaches focus on cleaner, more sustainable alternatives.

Several patents related to the synthesis of the key intermediate, 3-methyl-4-nitrobenzoic acid, highlight the use of greener oxidants. google.compatsnap.com

| Oxidant | Advantages | Disadvantages | Typical Yield | Reference |

| Potassium Permanganate (KMnO₄) | Effective, well-established | Produces large amounts of MnO₂ waste, difficult to handle | ~41% | google.com |

| Potassium Dichromate (K₂Cr₂O₇) | Strong oxidant | Highly toxic (Cr(VI)), significant waste treatment costs | - | google.com |

| Dilute Nitric Acid (HNO₃) | Low cost, generated waste acid can be recycled | Can lead to by-products and low conversion if not controlled | >50% | google.com |

| Air/Oxygen + Catalyst (e.g., Cobalt acetate) | Highly economical, air is the oxidant, low environmental impact | Requires catalyst which may be difficult to recover, can have low conversion | ~27% (up to 50% with promoters) | google.com |

| Cerium(IV) Ammonium (B1175870) Nitrate (CAN) | Simple to handle, less toxic than other metals, efficient | Stoichiometric reagent, cost | Good to excellent | researchgate.net |

This table was generated based on information from multiple sources. google.comresearchgate.net

The use of dilute nitric acid or air with a catalyst system represents a significant step towards a more sustainable industrial synthesis, reducing both cost and environmental pollution. google.com

Purity and Yield Optimization Strategies for this compound

Optimizing the purity and yield is a central challenge in multi-step organic syntheses. For a molecule like this compound, key challenges include controlling the regioselectivity of the initial oxidation and preventing the formation of by-products.

In the synthesis of the precursor 3-methyl-4-nitrobenzoic acid from 2,4-dimethylnitrobenzene, a major side product is 2-methyl-5-nitrobenzoic acid, formed by the oxidation of the other methyl group. Controlling reaction conditions is paramount to maximizing the yield of the desired isomer. A Chinese patent details how manipulating reaction parameters in a nitric acid oxidation process can significantly improve outcomes. google.com

| Parameter | Condition | Effect on Yield/Conversion |

| Molar Ratio | Optimal molar ratio of 2,4-dimethylnitrobenzene to nitric acid is 1:5.5 ~ 8.0 | Balances reaction completion with minimizing side reactions. |

| Reaction Temperature | 170-180°C | Higher temperatures increase reaction rate but can lead to decomposition or unwanted by-products. |

| Reaction Pressure | 1.8-2.2 MPa | Increased pressure helps maintain the reaction in the liquid phase and can improve reaction rates. |

| Reaction Time | 4-6 hours | Sufficient time is needed for the reaction to proceed to completion. |

This table was generated based on information from a patent. google.com

By carefully controlling these factors, the reaction yield was improved from an initial 27% to over 50%. google.com Purification of the final product and intermediates is also critical. The separation of nitro-isomers can be challenging. Recrystallization from a suitable solvent, such as dilute aqueous hydrochloric acid for m-nitrobenzoic acid, is a common and effective method for improving purity. nih.gov The choice of precipitation method can also affect purity; for instance, adding the alkaline solution of the acid salt to an acid (reverse addition) can prevent the formation of less soluble acid salts that are difficult to remove. nih.gov

Scalable Synthesis Considerations for Industrial and Large-Scale Research Production

Transitioning a synthetic route from the laboratory bench to industrial-scale production introduces a new set of challenges related to cost, safety, efficiency, and environmental impact. For this compound, the scalability of its precursor's synthesis, 3-methyl-4-nitrobenzoic acid, provides valuable insights.

Patents for this precursor are explicitly designed for industrial application, emphasizing the use of readily available, low-cost raw materials like 2,4-dimethylnitrobenzene and nitric acid. google.com The move from traditional, hazardous oxidants like chromium trioxide to recyclable dilute nitric acid not only makes the process greener but also more economically viable on a large scale. google.com

Key considerations for scalable synthesis include:

Process Type: Shifting from batch to continuous flow processing can offer immense benefits in safety, control, and consistency, making it highly suitable for large-scale production.

Raw Material Cost and Availability: The economic feasibility of a synthesis is dominated by the cost of starting materials. Routes starting from inexpensive feedstocks like 2,4-dimethylnitrobenzene are preferred for industrial applications. google.compatsnap.com

Energy Consumption: Heating large reactors for extended periods is energy-intensive. Optimizing reactions to run at lower temperatures or for shorter times is crucial.

Waste Management: The cost of treating and disposing of chemical waste, particularly from toxic oxidants or solvents, can be substantial. Green chemistry approaches, such as recycling the waste acid from nitric acid oxidation, are critical for industrial-scale processes. google.com

Ultimately, a successful large-scale synthesis requires a holistic approach that balances chemical efficiency with economic viability, safety, and environmental responsibility.

Chemical Reactivity and Mechanistic Investigations of 3 Carboxymethyl 4 Nitrobenzoic Acid

Electrophilic Aromatic Substitution Reactions of 3-(carboxymethyl)-4-nitrobenzoic acid

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. libretexts.org The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring. libretexts.org

For this compound, both the carboxymethyl and the nitro groups are electron-withdrawing and deactivating towards electrophilic attack. numberanalytics.comvedantu.com This deactivation means that harsher reaction conditions are generally required compared to benzene (B151609) or activated aromatic rings. numberanalytics.com The directing effects of these substituents are crucial in determining the position of substitution. The carboxylic acid and carboxymethyl groups are meta-directing, while the nitro group is also a meta-director. numberanalytics.comvedantu.com

Considering the positions on the benzene ring relative to the existing substituents, the directing effects can be analyzed:

The position ortho to the carboxymethyl group is also meta to the nitro group.

The position meta to the carboxymethyl group is ortho to the nitro group.

The position para to the carboxymethyl group is occupied by the nitro group.

Therefore, the incoming electrophile will primarily be directed to the positions that are meta to both deactivating groups, if available. However, in this compound, the substitution pattern already present significantly hinders further electrophilic substitution. The strong deactivation of the ring by two electron-withdrawing groups makes these reactions challenging. numberanalytics.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. libretexts.orgmasterorganicchemistry.com

Nitration: This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. vedantu.commasterorganicchemistry.com For this compound, the existing nitro and carboxyl groups would direct a new nitro group to a meta position. truman.edu

Halogenation: The introduction of a halogen (e.g., Br, Cl) is usually achieved using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). youtube.com The catalyst polarizes the halogen molecule to create a stronger electrophile. youtube.com

Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). libretexts.orgyoutube.com The electrophile is SO₃ or protonated SO₃. masterorganicchemistry.com Sulfonation is notably a reversible reaction. libretexts.org

Due to the highly deactivated nature of the ring in this compound, forcing conditions would be necessary for any of these reactions to proceed, and yields are expected to be low.

Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups and a good leaving group. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. organicchemistrytutor.comyoutube.com

The presence of the strongly electron-withdrawing nitro group ortho and para to a potential leaving group is a critical requirement for SNAr reactions to occur readily. masterorganicchemistry.com In this compound, the nitro group is at position 4. If there were a suitable leaving group, such as a halide, at position 1 or 3, nucleophilic attack would be facilitated.

While the parent compound does not have a leaving group other than the carboxylic acid groups (which are not typical leaving groups in this context), derivatives of this compound where a halogen is present could undergo SNAr. For instance, if a bromine atom were at the 3-position (3-bromo-4-nitro-5-(carboxymethyl)benzoic acid), a nucleophile could potentially displace the bromide, with the negative charge of the Meisenheimer intermediate being stabilized by the adjacent nitro group.

The general mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). organicchemistrytutor.com

Elimination: The leaving group departs, restoring the aromaticity of the ring. organicchemistrytutor.com

Strong nucleophiles are typically required for these reactions, such as alkoxides, amides, or thiolates. youtube.com The rate of reaction is highly dependent on the nature of the electron-withdrawing group, the leaving group, and the nucleophile. masterorganicchemistry.com

Reactions Involving Nitro Group Transformations in this compound

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amine. masterorganicchemistry.comwikipedia.org

The reduction of an aromatic nitro group to an aniline (B41778) derivative is a synthetically important transformation. masterorganicchemistry.comwikipedia.org This conversion can be achieved using a wide range of reducing agents and conditions. wikipedia.org The product of the reduction of this compound would be 4-amino-3-(carboxymethyl)benzoic acid.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst. commonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com This method is often clean and efficient. For example, the reduction of 3-methyl-4-nitrobenzoic acid to 3-methyl-4-aminobenzoic acid can be achieved with a palladium on activated charcoal catalyst and hydrogen gas. chemicalbook.com Catalytic transfer hydrogenation, using a hydrogen donor like formic acid in the presence of a catalyst, is another effective method. rsc.org

Metal/Acid Reduction: The use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) is a classic method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is a particularly mild and selective reagent that can reduce nitro groups in the presence of other sensitive functional groups. stackexchange.com

The reduction process is believed to proceed through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives before the final amine is formed. nih.gov

Table 1: Summary of Potential Reactions of this compound

| Reaction Type | Section | Reagents/Conditions | Potential Product(s) |

|---|---|---|---|

| Electrophilic Aromatic Substitution | 3.1 | HNO₃/H₂SO₄ | Further nitrated products (low yield expected) |

| Nucleophilic Aromatic Substitution | 3.2 | Nucleophile (requires leaving group) | Substituted aromatic ring |

| Esterification | 3.3.1 | Alcohol, Acid Catalyst | Diester derivative |

| Amidation | 3.3.1 | Amine, Coupling Agent | Diamide derivative |

| Decarboxylation | 3.3.2 | Heat (generally requires harsh conditions) | Decarboxylated products |

| Nitro Group Reduction | 3.4.1 | H₂, Pd/C or Fe/HCl | 4-amino-3-(carboxymethyl)benzoic acid |

Oxidative Transformations of the Nitro Group

Direct oxidative transformations of the nitro group on aromatic compounds are less common than reductive processes. Research literature extensively covers the reduction of aromatic nitro groups due to the synthetic utility of the resulting anilines, which are precursors to dyes and pharmaceuticals. wikipedia.orgmasterorganicchemistry.com However, certain oxidative reactions are known, though specific studies on this compound are not prevalent.

The conversion of a nitro group to a carbonyl group, known as the Nef reaction, is a notable oxidative process. organic-chemistry.org This reaction is most effective for primary or secondary nitroalkanes, where a nitronate salt is formed and subsequently hydrolyzed under acidic conditions to yield an aldehyde or ketone. organic-chemistry.org Its application to aromatic nitro compounds is not standard.

In contrast, the reduction of the nitro group in aromatic compounds like this compound is a well-established and highly efficient transformation. A variety of reagents can achieve this, leading to the formation of the corresponding amine, 3-amino-4-(carboxymethyl)benzoic acid. The choice of reducing agent can be tailored based on the presence of other functional groups and desired reaction conditions. commonorganicchemistry.com

| Reagent/Method | Description | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni) | A common and often high-yielding method for reducing both aromatic and aliphatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org | Hydrogen gas, metal catalyst, solvent (e.g., ethanol (B145695), ethyl acetate). | Highly effective but can also reduce other functional groups like alkenes or alkynes. Raney Nickel may be preferred to avoid dehalogenation. commonorganicchemistry.com |

| Metal/Acid (Fe/HCl, Sn/HCl, Zn/AcOH) | A classic method using an easily oxidized metal in an acidic medium. masterorganicchemistry.com | Metal powder or granules in the presence of a strong or weak acid. | Generally provides good yields and can be more chemoselective than catalytic hydrogenation for certain substrates. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | A mild reducing agent capable of selectively reducing nitro groups in the presence of other reducible functionalities like carbonyls or nitriles. commonorganicchemistry.com | Often used in solvents like ethanol or ethyl acetate. | Offers excellent chemoselectivity for the nitro group. |

| Sodium Hydrosulfite (Na₂S₂O₄) | A useful reagent for reducing nitroarenes, particularly when acidic conditions need to be avoided. wikipedia.org | Aqueous or mixed aqueous/organic solvent systems. | Can sometimes selectively reduce one nitro group in a dinitro compound. wikipedia.org |

Side-Chain Reactivity and Derivatization of the Carboxymethyl Group

The carboxymethyl group [-CH₂COOH] in this compound possesses two primary sites for reaction: the carboxylic acid function and the α-carbon. The reactivity is influenced by the electron-withdrawing effects of the adjacent nitro group and the second carboxylic acid on the aromatic ring.

The carboxylic acid moiety of the carboxymethyl group can undergo typical transformations such as esterification, amide formation, and reduction. Reduction of carboxylic acids requires strong reducing agents. For instance, in the context of carboxymethyl cellulose, carboxyl groups have been reduced to hydroxyethyl (B10761427) groups using sodium borohydride (B1222165) (NaBH₄) following activation with a carbodiimide (B86325) (like EDC), or more potently with lithium aluminum hydride (LiAlH₄). mdpi.com These methods are applicable to this compound, although LiAlH₄ would also reduce the other carboxylic acid group and the nitro group. commonorganicchemistry.com

The α-protons on the carbon adjacent to the carboxyl group are acidic and can be removed by a strong base. The electron-withdrawing character of the aromatic ring, enhanced by the nitro group, increases this acidity. This facilitates reactions such as α-halogenation or alkylation via an enolate intermediate. Studies on the reactivity of the side chain in 4-nitrobenzyl chloride have shown that the nitro group significantly influences α-proton extraction. rsc.orgrsc.org

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | Ester [-CH₂COOR'] | A standard Fischer esterification. The other carboxylic acid group would also likely be esterified. bond.edu.au |

| Amide Formation | Amine (R'NH₂), Coupling Agent (e.g., DCC, EDC) | Amide [-CH₂CONHR'] | Coupling agents are used to activate the carboxylic acid for reaction with the amine. |

| Reduction to Alcohol | LiAlH₄ followed by H₃O⁺ workup | Hydroxyethyl group [-CH₂CH₂OH] | A strong reducing agent that will also reduce the other carboxyl and the nitro group. commonorganicchemistry.commdpi.com |

| Activation and Reduction | 1. EDC 2. NaBH₄ | Hydroxyethyl group [-CH₂CH₂OH] | A milder, more selective method for reducing the carboxyl group while potentially preserving the nitro group. mdpi.com |

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Specific kinetic and thermodynamic data for transformations of this compound are not widely reported. However, the reactivity can be inferred from related structures. The presence of two electron-withdrawing carboxylic acid groups and a strong electron-withdrawing nitro group significantly impacts the molecule's properties, particularly its acidity.

The pKa of benzoic acid is approximately 4.2. For 3-nitrobenzoic acid, the pKa is 3.47, indicating a nearly tenfold increase in acidity due to the inductive and resonance effects of the meta-nitro group. wikipedia.org The addition of a carboxymethyl group, another electron-withdrawing substituent, is expected to further increase the acidity of both carboxylic acid protons in this compound.

| Compound | pKa | Effect of Substituent |

|---|---|---|

| Benzoic Acid | ~4.2 | Reference |

| 3-Nitrobenzoic Acid | 3.47 wikipedia.org | The electron-withdrawing nitro group stabilizes the conjugate base, increasing acidity. wikipedia.org |

| This compound | Estimated to be < 3.47 | The combined electron-withdrawing effects of the nitro group and the second carboxylic acid group are expected to significantly increase the acidity of both protons compared to 3-nitrobenzoic acid. |

Kinetically, the rates of reaction at the side-chain positions are also influenced by these electronic effects. For example, the rate of base-catalyzed α-proton extraction from the carboxymethyl group would be enhanced by the stabilization of the resulting carbanion by the nitro-substituted aromatic ring. Research on related nitrobenzyl systems has demonstrated that substituents on the ring have a profound effect on the kinetics of side-chain reactions. rsc.org

Advanced Analytical Methodologies for the Structural Elucidation and Purity Assessment of 3 Carboxymethyl 4 Nitrobenzoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of 3-(carboxymethyl)-4-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide a complete picture of the atomic connectivity.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the carboxymethyl group, and the acidic protons of the two carboxyl groups. The acidic protons of the carboxylic acids typically appear as broad singlets at a downfield chemical shift, often above 10 ppm, and their exact position can be sensitive to solvent and concentration. libretexts.org

The aromatic region will display signals for three protons on the benzene (B151609) ring. The nitro group is a strong electron-withdrawing group, which deshields adjacent protons, while the carboxylic acid and carboxymethyl groups also influence the electronic environment. The proton positioned between the two carboxyl groups is expected to be the most deshielded of the aromatic protons. The methylene protons of the carboxymethyl group will appear as a singlet, typically in the range of 3.5-4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | ~8.0 - 8.5 | Multiplet |

| Methylene (-CH₂-) | ~3.8 - 4.2 | Singlet |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |

Note: Predicted values are based on the analysis of similar substituted nitrobenzoic acids. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum of this compound will show nine distinct signals. The carbonyl carbons of the two carboxylic acid groups are expected to resonate at the most downfield positions, typically between 165 and 185 ppm. libretexts.org The aromatic carbons will appear in the approximate range of 120-150 ppm, with the carbon atom attached to the nitro group being significantly deshielded. The methylene carbon of the carboxymethyl group is anticipated to have a chemical shift in the range of 35-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (Aromatic COOH) | ~165 - 170 |

| Carbonyl C (Aliphatic COOH) | ~170 - 175 |

| Aromatic C (C-NO₂) | ~150 |

| Aromatic C (C-COOH) | ~137 |

| Aromatic C (C-CH₂COOH) | ~135 |

| Aromatic C-H | ~124 - 132 |

| Methylene C (-CH₂) | ~35 - 45 |

Note: Predicted values are based on data from analogous compounds like 4-nitrobenzoic acid and other substituted benzoic acids. chemicalbook.comnih.gov Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. researchgate.net For this compound, COSY would show correlations between adjacent aromatic protons, helping to definitively assign their positions on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.orgcolumbia.edu It would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, and cross-peaks for each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH). columbia.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons). Key expected HMBC correlations would include:

Correlations from the methylene protons to the adjacent aromatic carbons and to the carbonyl carbon of the acetic acid moiety.

Correlations from the aromatic protons to neighboring aromatic carbons and the carbonyl carbon of the benzoic acid moiety.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and nitro groups. libretexts.orgspectroscopyonline.com The O-H stretch of the hydrogen-bonded carboxylic acid dimers appears as a very broad band in the 2500-3300 cm⁻¹ region. libretexts.org The C=O stretching vibration of the carboxylic acids will give rise to a strong, sharp absorption, typically around 1700-1720 cm⁻¹, potentially showing broadening or splitting due to the two different carboxyl environments. libretexts.org The nitro group has two characteristic stretching vibrations: a strong asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric nitro stretch and the aromatic ring vibrations often produce strong Raman signals. nih.govmdpi.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 | Strong, Very Broad |

| Aromatic/Aliphatic | C-H stretch | 2850 - 3100 | Medium |

| Carboxylic Acid | C=O stretch | 1700 - 1720 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong |

| Nitro Group | Asymmetric N-O stretch | 1520 - 1560 | Strong |

| Nitro Group | Symmetric N-O stretch | 1340 - 1380 | Strong |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |

Note: These are general frequency ranges for the specified functional groups. libretexts.orgspectroscopyonline.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals. The primary chromophore in this compound is the nitro-substituted benzene ring. The presence of the electron-withdrawing nitro group and the carboxyl groups conjugated with the aromatic system is expected to give rise to strong absorptions in the UV region.

The spectrum is likely to be characterized by intense π → π* transitions associated with the aromatic system. Based on data for similar compounds like 4-nitrobenzoic acid, a strong absorption maximum (λ_max) can be predicted in the range of 250-280 nm. nist.govresearchgate.net Weaker n → π* transitions, associated with the carbonyl and nitro groups, may also be present but could be obscured by the more intense π → π* absorptions. Carboxylic acids without further conjugation typically absorb around 210 nm, which is often too low to be useful for standard analysis. libretexts.org

Table 4: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition Type | Chromophore |

| ~250 - 280 | π → π* | Nitro-substituted benzene ring |

Note: The exact λ_max and molar absorptivity (ε) are dependent on the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it is crucial for confirming the molecular weight and elucidating the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure m/z values to several decimal places. This precision allows for the confident assignment of a chemical formula to an unknown compound or the confirmation of the identity of a synthesized molecule like this compound.

For this compound (C₉H₇NO₆), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass. The technique is capable of detecting minute mass differences, such as that between an oxygen atom (15.9949 Da) and a CH₄ group (16.0313 Da). Electrospray ionization (ESI) is a common soft ionization technique used in conjunction with HRMS for polar molecules like this, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode. mdpi.com The high mass accuracy confirms the elemental composition, providing unequivocal evidence of the compound's identity. researchgate.net

Table 1: HRMS Data for this compound

| Chemical Formula | Species | Calculated Exact Mass (Da) | Mass Accuracy (ppm) | Instrumentation |

|---|---|---|---|---|

| C₉H₇NO₆ | [M-H]⁻ | 224.0195 | < 5 ppm | ESI-TOF or ESI-Orbitrap |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry, or MS/MS, is an essential technique for structural elucidation. In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are mass-analyzed. amazonaws.com This process, often involving collision-induced dissociation (CID), provides a fragmentation fingerprint that is characteristic of the molecule's structure. amazonaws.com

For this compound, the deprotonated molecule ([M-H]⁻, m/z 224.02) would be selected as the precursor ion. The subsequent fragmentation would likely occur at the most labile bonds. Expected fragmentation pathways include the loss of neutral molecules such as carbon dioxide (CO₂, 44 Da) from one of the carboxylic acid groups, the loss of water (H₂O, 18 Da), and cleavage of the bond connecting the carboxymethyl group to the aromatic ring. libretexts.orgnih.gov Analyzing these fragmentation patterns allows researchers to piece together the compound's structural components, confirming the connectivity of the carboxymethyl, nitro, and carboxylic acid groups to the benzene ring. researchgate.net

Table 2: Predicted MS/MS Fragmentation of this compound ([M-H]⁻)

| Precursor Ion (m/z) | Proposed Neutral Loss | Predicted Product Ion (m/z) | Interpretation |

|---|---|---|---|

| 224.02 | CO₂ | 180.03 | Loss of a carboxyl group |

| 224.02 | NO₂ | 178.03 | Loss of the nitro group |

| 224.02 | CH₂COOH | 166.01 | Loss of the carboxymethyl side chain |

| 180.03 | CO₂ | 136.04 | Sequential loss of the second carboxyl group |

Chromatographic Separation and Purity Determination

Chromatographic techniques are fundamental for separating this compound from starting materials, by-products, and other impurities, thereby allowing for its accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for the purity determination of non-volatile, polar compounds like this compound. helixchrom.com A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method development involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time. A C18 column is a common choice for the stationary phase, as it effectively retains aromatic compounds. longdom.org The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com The inclusion of an acid modifier, like formic acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid groups, which ensures better retention and symmetric peak shapes. sielc.com Detection is commonly performed using a UV detector, set at a wavelength where the nitroaromatic chromophore exhibits strong absorbance, typically around 254 nm.

Table 3: Exemplary HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Gradient elution, e.g., 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity and low volatility, due to its two carboxylic acid functional groups, would lead to poor chromatographic performance and thermal decomposition in the hot GC inlet.

To make the compound amenable to GC-MS analysis, a chemical derivatization step is required to convert the polar carboxylic acid groups into less polar, more volatile esters. nih.gov A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the acidic protons on the carboxyl groups with trimethylsilyl (B98337) (TMS) groups. The resulting TMS ester is significantly more volatile and thermally stable, allowing it to be analyzed by GC-MS. This approach is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may be present in the sample but are not well-resolved by HPLC. nih.gov

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. umich.edunih.gov In the synthesis of this compound, TLC can be used to quickly determine if the starting materials have been consumed and the desired product has been formed.

The analysis is performed by spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. umich.edu The plate is then placed in a developing chamber containing a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rsc.org The different components of the reaction mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. By spotting the reaction mixture alongside the pure starting material and a reference standard of the product, one can visually track the disappearance of the starting material spot and the appearance of the product spot. The results are visualized under UV light, where the aromatic rings of the compounds will appear as dark spots. nih.gov

Table 4: Typical TLC System for Synthesis Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | Hexane:Ethyl Acetate with a small amount of acetic acid (e.g., 7:3 v/v + 1% acetic acid) |

| Visualization | UV lamp at 254 nm |

| Application | Qualitative monitoring of reaction conversion |

Ion Chromatography (IC) for Organic Acid Analysis

Ion Chromatography (IC) is a powerful analytical technique for the determination of organic acids in various matrices. shimadzu.com For a compound like this compound, which possesses two carboxylic acid functional groups, IC with suppressed conductivity detection is a highly suitable method for purity assessment and quantification. nih.govthermofisher.com This method offers high sensitivity and selectivity for ionic analytes and can separate the target compound from potential inorganic anions and other related organic impurities.

The separation in IC is typically achieved on a high-capacity anion exchange column. The stationary phase consists of a polymeric resin functionalized with quaternary ammonium (B1175870) groups. The mobile phase, or eluent, is an aqueous solution of a weak base, such as a carbonate/bicarbonate buffer. The retention of this compound is based on the electrostatic interaction between its ionized carboxylate groups and the positively charged stationary phase.

A critical component of the system is the suppressor, which is placed between the analytical column and the conductivity detector. nih.gov The suppressor reduces the background conductivity of the eluent while converting the analyte ions into their more conductive acid form, thereby significantly enhancing the signal-to-noise ratio. psu.edu For aromatic carboxylic acids, the separation can sometimes be challenging due to non-ionic interactions, such as π-π stacking, between the aromatic ring of the analyte and the polymeric backbone of the stationary phase. nih.govoup.com This can lead to peak tailing and long retention times. oup.com Method development may involve the addition of a small amount of organic solvent to the eluent to mitigate these secondary interactions and improve peak shape and analysis time. researchgate.net

The purity of a this compound sample can be determined by chromatographically separating it from potential impurities, such as starting materials from its synthesis, isomers like 5-(carboxymethyl)-2-nitrobenzoic acid, or degradation products. The area of the main peak in the chromatogram is proportional to its concentration, allowing for accurate quantification.

Table 1: Representative Ion Chromatography (IC) Parameters for the Analysis of this compound

| Parameter | Condition | Purpose |

| Analytical Column | High-capacity anion exchange column (e.g., 4 mm I.D.) | Provides separation of anionic species based on charge. |

| Guard Column | Chemically identical to the analytical column | Protects the analytical column from strongly retained compounds and particulates. |

| Eluent | Potassium Hydroxide (KOH) gradient | Mobile phase that carries the sample through the column; gradient allows for elution of varied analytes. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the retention time of the analyte. |

| Injection Volume | 10 µL | The volume of the sample introduced into the system. |

| Detection | Suppressed Conductivity | Provides high sensitivity for ionic analytes by reducing background noise. shimadzu.comnih.govthermofisher.com |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |

| Suppressor | Electrolytically regenerated anion suppressor | Reduces eluent conductivity and converts analyte to its more conductive form. psu.edu |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray Crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides definitive proof of constitution, configuration, and conformation, provided that a single crystal of suitable quality can be grown. For this compound, this analysis would reveal precise bond lengths, bond angles, and the spatial relationship between the carboxymethyl group, the nitro group, and the benzoic acid moiety.

The process involves irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. suniv.ac.in By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the unit cell can be constructed. From this map, the positions of the individual atoms are determined, yielding a complete molecular structure.

The crystallographic data obtained are highly precise and are typically deposited in crystallographic databases, such as the Cambridge Structural Database (CSD), for public access. nih.gov While specific experimental data for this compound is not publicly available, the table below presents plausible crystallographic parameters based on data from structurally similar aromatic nitro- and dicarboxylic acids. researchgate.netresearchgate.net

Table 2: Plausible X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₉H₇NO₆ | The elemental composition of the molecule. |

| Formula Weight | 225.15 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | Describes the symmetry elements present within the unit cell. |

| Unit Cell Dimensions | a = 5.1 Å, b = 7.6 Å, c = 13.0 Å, β = 101° | The dimensions of the fundamental repeating block of the crystal lattice. researchgate.net |

| Volume | 492 ų | The volume of the unit cell. |

| Z | 2 | The number of molecules per unit cell. |

| Key Interactions | Carboxylic acid H-bond dimers | The primary intermolecular forces dictating the crystal packing. acs.orgnih.gov |

Theoretical and Computational Investigations of 3 Carboxymethyl 4 Nitrobenzoic Acid

Quantum Mechanical Studies and Electronic Structure Calculations

Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of 3-(carboxymethyl)-4-nitrobenzoic acid at the atomic and electronic levels. These methods allow for a detailed analysis of the molecule's geometry, electronic distribution, and energetic landscape.

Density Functional Theory (DFT) has been instrumental in investigating the molecular structure and electronic characteristics of compounds related to this compound. For instance, studies on similar molecules like 4-methyl-3-nitrobenzoic acid using DFT with the B3LYP/6-311++G basis set have provided optimized geometries and vibrational frequencies that show good agreement with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net Such calculations reveal how substituents like the nitro group, an electron-withdrawing group, influence the bond lengths and angles of the benzene (B151609) ring. researchgate.net The ipso C2-C3-C4 bond angle, where the nitro group is attached, is often found to be greater than the standard 120° for an sp² hybridized carbon, a direct consequence of the electronic effect of the substituent. researchgate.net

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), are also effectively mapped using DFT. These calculations help in identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its chemical reactivity.

Table 1: Selected DFT Calculated Properties for a Related Nitrobenzoic Acid Derivative

| Property | Calculated Value | Method/Basis Set |

| Optimized Bond Angle (C2-C3-C4) | 122.54° | B3LYP/6-311++G |

| Dipole Moment | High | DFT-B3LYP/6-311G |

| HOMO-LUMO Energy Gap | Indicative of high reactivity | DFT-B3LYP/6-311G |

This table presents representative data from DFT calculations on a closely related nitrobenzoic acid derivative to illustrate the types of properties that can be determined.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to determine the energy minima corresponding to stable conformations and the transition states connecting them. While specific ab initio studies on this compound are not widely documented in the provided results, the methodology is crucial for understanding reaction mechanisms and conformational isomerism. For related compounds, these calculations can elucidate the potential energy surfaces for processes like intramolecular proton transfer. rsc.org By mapping the minimum energy paths, researchers can predict the most likely reaction pathways and the energy barriers associated with them.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, capturing its movements and interactions over time in different environments, such as in solution. frontiersin.org These simulations are valuable for understanding how the solvent affects the compound's conformation and stability. frontiersin.org By simulating the system at an atomistic level, MD can provide insights into processes like dissolution and the formation of intermolecular interactions, such as hydrogen bonds with solvent molecules. frontiersin.orgnih.gov Standard parameters analyzed in MD simulations include the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), which provide information on the stability of the molecule's structure and the flexibility of its constituent atoms, respectively. frontiersin.orgajchem-a.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental spectra for validation. For example, the vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic absorption spectra can be calculated. researchgate.net The calculation of vibrational frequencies for molecules like 4-methyl-3-nitrobenzoic acid has shown that the scaled theoretical frequencies match well with the experimental ones. researchgate.net Similarly, for related structures, gauge-independent atomic orbital (GIAO) methods are used to predict NMR chemical shifts. researchgate.net The time-dependent DFT (TD-DFT) approach is employed to explore the excited states and predict the electronic absorption spectra (UV-Vis). researchgate.net

Table 2: Computationally Predicted Spectroscopic Data for a Related Molecule

| Spectroscopic Parameter | Predicted Range/Value | Computational Method |

| C-N Stretching Vibration (IR) | 1400-1200 cm⁻¹ | DFT |

| C-O Stretching Vibration (IR) | 1260-1000 cm⁻¹ | DFT |

| N-H Stretching Vibration (IR) | 3200-3550 cm⁻¹ (influenced by H-bonding) | DFT |

| Asymmetric SO₂ Stretching (IR) | 1302–1398 cm⁻¹ | DFT |

| Symmetric SO₂ Stretching (IR) | 1127–1183 cm⁻¹ | DFT |

This table illustrates the types of spectroscopic parameters that can be predicted computationally, with data from related molecules. nih.govresearchgate.net

Structure-Reactivity Relationship Prediction via Computational Analysis

Computational analysis is a cornerstone for establishing structure-reactivity relationships. By calculating various quantum chemical descriptors, it is possible to predict the chemical behavior of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. researchgate.net

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net Furthermore, global chemical reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and global softness, provide quantitative measures of the molecule's reactivity. researchgate.net These computational insights are invaluable for designing new molecules with desired properties and for understanding their potential chemical interactions. rsc.org

Conformational Analysis and Tautomerism Studies of this compound

The presence of flexible groups, such as the carboxymethyl group, in this compound suggests the possibility of multiple stable conformations. Computational methods are essential for exploring the potential energy surface to identify these different conformers and to determine their relative stabilities. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting geometry.

Tautomerism, the interconversion of structural isomers, is another important aspect that can be investigated computationally. For this compound, potential tautomers could arise from proton transfer between the two carboxylic acid groups or involving the nitro group. Quantum mechanical calculations can predict the relative energies of these tautomers, indicating which form is likely to be predominant under different conditions. rsc.org These studies are critical for a complete understanding of the compound's chemical identity and behavior.

Exploratory Applications of 3 Carboxymethyl 4 Nitrobenzoic Acid in Chemical Sciences

Role as a Precursor in the Synthesis of Advanced Organic Materials

Polymer Monomers and Cross-linking Agents

There is no specific information detailing the use of 3-(carboxymethyl)-4-nitrobenzoic acid as a monomer for polymer synthesis or as a cross-linking agent. In principle, its bifunctional nature, containing two carboxylic acid groups, allows it to act as a monomer in condensation polymerizations to form polyesters or polyamides. These functional groups could also react to cross-link existing polymer chains containing appropriate reactive sites, such as hydroxyl or amino groups. nih.govgoogle.comijpsonline.com However, no studies have been found that demonstrate these specific applications for this compound.

Ligands for Coordination Chemistry

While nitrobenzoic acids and their derivatives are widely used as ligands in coordination chemistry due to the various coordination modes of the carboxylate and nitro groups, mdpi.comnih.gov there are no specific examples in the literature of this compound being used to synthesize coordination complexes. The presence of two carboxylate groups and a nitro group suggests it could act as a versatile polydentate ligand, forming stable complexes with a variety of metal ions. icm.edu.plpsu.edu

Utilization in Organic Synthesis as a Reagent or Intermediate

Building Block for Complex Molecules

Organic molecules with multiple functional groups, like this compound, are fundamental building blocks in organic synthesis, providing a scaffold for constructing more complex molecules. researchgate.netnih.gov Its structure could theoretically serve as a starting point for synthesizing pharmaceuticals or other high-value organic compounds. guidechem.com However, specific synthetic routes starting from this compound to create complex molecules are not documented in the available literature.

Derivatization for Functional Group Interconversion

Functional group interconversion is a key strategy in organic synthesis. ub.eduslideshare.netimperial.ac.uk The carboxylic acid and nitro groups on this compound are amenable to various transformations. For example, the carboxylic acid groups can be converted to esters, amides, or alcohols, while the nitro group can be reduced to an amine, opening up pathways to a wide range of derivatives. fiveable.mevanderbilt.edubond.edu.au Despite these theoretical possibilities, specific examples of derivatization for this compound are not reported.

Application as a Standard in Analytical Chemistry Method Development

There is no evidence to suggest that this compound is used as a standard in the development of analytical chemistry methods.

Photochemical Transformations and Photo-responsive Materials Research

The unique structural characteristics of this compound, specifically the presence of a nitro group ortho to a benzylic carbon, position it as a compound of significant interest in the field of photochemistry and the development of photo-responsive materials. This structural motif is analogous to the well-studied o-nitrobenzyl (ONB) group, a cornerstone in the design of photolabile protecting groups and light-sensitive polymers. researchgate.netrsc.orgmdpi.com The exploration of this compound in this context centers on its potential to undergo specific chemical transformations upon exposure to light, enabling precise spatial and temporal control over material properties. researchgate.netrsc.org

The core of its photo-responsive behavior lies in a light-induced intramolecular rearrangement and subsequent cleavage. researchgate.netacs.org Upon irradiation with ultraviolet (UV) light, typically in the range of 365 nm, the o-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. drpress.orgresearchgate.net This intermediate is unstable and proceeds to rearrange, ultimately resulting in the cleavage of the bond at the benzylic position and the formation of a 2-nitrosobenzaldehyde derivative and the release of the protected functional group. In the case of this compound, this would theoretically lead to the cleavage of the carboxymethyl group. This predictable photochemical reaction is the foundation for its potential applications in creating dynamic and intelligent material systems. researchgate.netsemanticscholar.org

The design of photo-responsive materials often involves incorporating photolabile groups like the o-nitrobenzyl moiety into polymer networks or nanostructures. mdpi.comnih.gov These materials can change their chemical or physical properties—such as solubility, structure, or adhesiveness—in response to a light stimulus. researchgate.netrsc.org For instance, polymers cross-linked with molecules containing o-nitrobenzyl groups can be designed to degrade upon UV exposure, as the cleavage of the photolabile linker reduces the crosslinking density. mdpi.com This allows for the precise patterning of materials and the controlled release of encapsulated substances. researchgate.netsemanticscholar.org

Detailed research findings on the specific photochemical transformations of this compound are not extensively documented in publicly available literature. However, based on the well-established photochemistry of analogous o-nitrobenzyl derivatives, its potential in this area is significant. The dual carboxylic acid functionalities on the molecule also offer versatile handles for its incorporation into a variety of polymer backbones, such as polyesters, polyamides, or polyanhydrides, further broadening its applicability in materials science.

The following table summarizes the general photochemical characteristics of o-nitrobenzyl ester compounds, which are expected to be comparable to the behavior of this compound.

| Parameter | Typical Value / Description | Significance in Photo-responsive Materials |

|---|---|---|

| Activation Wavelength | Typically ~365 nm (UV-A) | Allows for triggering with common UV light sources without damaging other components with shorter wavelength UV. drpress.org |

| Photochemical Reaction | Intramolecular hydrogen abstraction followed by rearrangement and cleavage. researchgate.net | Forms the basis of its use as a photolabile protecting group or a photocleavable linker. acs.org |

| Primary Photoproducts | Nitroso-aldehyde/ketone and the released carboxylic acid. | The change in chemical structure leads to a change in material properties (e.g., solubility, degradation). researchgate.net |

| Quantum Yield | Varies depending on the specific molecular structure and environment. | Determines the efficiency of the photocleavage process. |

The development of photo-responsive materials based on this compound could lead to a variety of advanced applications. The ability to trigger chemical changes with light offers a non-invasive method with high spatial and temporal resolution. researchgate.net

Below is a table outlining potential research directions and applications for materials incorporating this compound.

| Potential Application Area | Research Focus | Underlying Principle |

|---|---|---|

| Photodegradable Polymers | Synthesizing polymers with this compound as a crosslinker or backbone component. | UV-induced cleavage of the o-nitrobenzyl moiety leads to polymer chain scission or decrosslinking, altering the material's mechanical properties. rsc.orgmdpi.com |

| Photo-triggered Drug Delivery | Encapsulating therapeutic agents within nanocarriers (e.g., polymersomes, micelles) constructed from polymers containing the compound. drpress.orgsemanticscholar.org | Light exposure destabilizes the nanocarrier structure, leading to the controlled release of the encapsulated payload at a specific time and location. researchgate.net |

| Photolithography and Surface Patterning | Creating thin films of polymers incorporating the compound to fabricate micro- and nanopatterns. acs.org | Spatially controlled irradiation changes the solubility of the polymer film, allowing for the development of positive or negative tone patterns for microelectronics or cell culture applications. rsc.org |

| Photo-responsive Hydrogels | Incorporating the molecule into the hydrogel network. | Light-induced changes in crosslink density can alter the swelling behavior, stiffness, and permeability of the hydrogel for applications in tissue engineering and soft robotics. researchgate.net |

While the specific experimental validation for this compound in these roles is a subject for future research, the foundational chemistry of its o-nitrobenzyl core structure strongly supports its potential as a valuable component in the design of next-generation photo-responsive materials.

Environmental Transformation Pathways and Fate of 3 Carboxymethyl 4 Nitrobenzoic Acid

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For 3-(carboxymethyl)-4-nitrobenzoic acid, the primary abiotic degradation mechanisms of environmental relevance are photolysis and hydrolysis.

Photolytic Degradation Studies under Environmental Conditions

Nitroaromatic compounds, including DNTs, are known to undergo photodegradation in the presence of sunlight. cdc.gov The process can be influenced by various environmental factors such as pH, the presence of other organic matter, and the intensity of solar radiation. For instance, the photolysis of DNT isomers in natural waters, which contain dissolved organic matter and other sensitizers, has been observed to be faster than in distilled water.